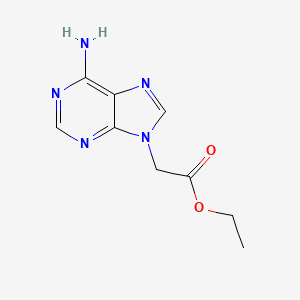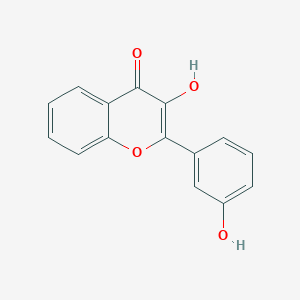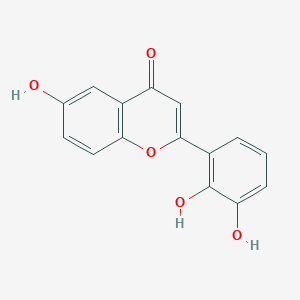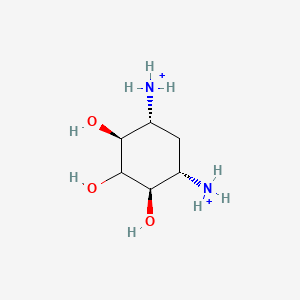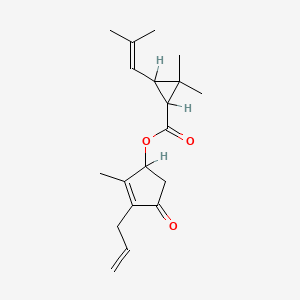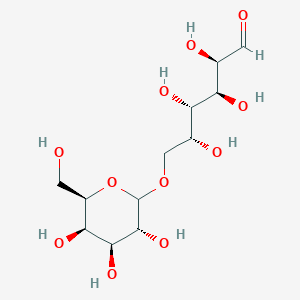
6-O-Galactopyranosylgalactose
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-O-Galactopyranosylgalactose and related compounds involves various strategies. Argunov et al. (2016) described a pyranoside-into-furanoside rearrangement for assembling oligosaccharides related to the galactomannan from Aspergillus fumigatus, which forms a versatile approach toward carbohydrate antigens containing 6-O-substituted galactofuranoside residues (Argunov, Krylov, & Nifantiev, 2016). Hedbys et al. (1984) synthesized the disaccharide using immobilized β-galactosidase from E. coli to transfer the β-D-galactopyranosyl residue from lactose, demonstrating enzyme reusability (Hedbys, Larsson, Mosbach, & Svensson, 1984).
Molecular Structure Analysis
Research into the molecular structure of galactose derivatives, such as those by Coxon and Reynolds (1980), provides insights into the characteristics and behavior of 6-O-Galactopyranosylgalactose derivatives. Their work on 6-amino-6-deoxy-D-galactose derivatives highlighted the utility of N.M.R. spectroscopy for structural characterization (Coxon & Reynolds, 1980).
Chemical Reactions and Properties
Modifications and reactions involving galactose oxidase illustrate the chemical versatility of galactose derivatives. Kelleher and Bhavanandan (1986) investigated the oxidation of raffinose by galactose oxidase, leading to the production of 6''-carboxyraffinose, which underscores the enzyme's ability to catalyze further oxidation beyond the aldehyde stage (Kelleher & Bhavanandan, 1986).
Physical Properties Analysis
The synthesis and analysis of derivatives, such as those by Jeschke et al. (1995), which focused on amides and sulfonamides of 6-amino-6-deoxy-D-galactose, provide insights into the physical properties of these compounds. Their work on mesomorphic derivatives revealed unique phase behaviors, contributing to our understanding of the physical properties of galactose-based molecules (Jeschke, Vogel, Vill, & Fischer, 1995).
Chemical Properties Analysis
The chemical properties of galactose and its derivatives are well-documented, with research indicating various oxidation products and derivatives. Santos et al. (2012) provided a comprehensive overview of galactose chemistry, including its oxidation to produce D-galactonic acid, D-galactaric acid, and D-galacturonic acid, as well as its reduction to D-galactitol, showcasing the diverse chemical behaviors of galactose (Santos, Santos, Lyon, & Moreira, 2012).
Aplicaciones Científicas De Investigación
1. Pharmaceuticals and Biological Applications of 6′-Lactose-Based Esters
- Application Summary : 6′-Lactose-based esters are biocompatible and biodegradable compounds with potential applications in various sectors including pharmaceuticals, cosmetics, agriculture, and food production .
- Methods of Application : The synthetic approaches to this class of lactose esters include enzymatic and traditional organic syntheses .
- Results : These molecules have been found to have permeability enhancing, antimicrobial activity, and antibiofilm properties .
2. Synthesis of 6′-Galactosyllactose
- Application Summary : 6′-Galactosyllactose, a human milk oligosaccharide (HMO), has beneficial effects and is of great interest .
- Methods of Application : A method for the selective deacetylation using immobilised Candida antarctica lipase-B, Novozyme N435 (N435), of pyranose saccharides in organic media has been described .
- Results : Using the products derived from the N435 deacetylation reactions, a deviant HMO, 6′-galactosyllactose (6′-GL) was synthesised .
3. Glycolipid Surfactants
- Application Summary : Glycolipid surfactants are biocompatible and biodegradable compounds characterized by potential applications in various sectors including pharmaceuticals, cosmetics, agriculture, and food production .
- Methods of Application : The synthetic methodologies of these molecules involve the use of derivatives consisting of fatty acid chains linked to the sugar by an ester function .
- Results : These molecules are of great interest for their multiple uses in the cosmetic, food, and pharmaceutical industries .
4. Glycolipid Surfactants
- Application Summary : Glycolipid surfactants are biocompatible and biodegradable compounds characterized by potential applications in various sectors including pharmaceuticals, cosmetics, agriculture, and food production .
- Methods of Application : The synthetic methodologies of these molecules involve the use of derivatives consisting of fatty acid chains linked to the sugar by an ester function .
- Results : These molecules are of great interest for their multiple uses in the cosmetic, food, and pharmaceutical industries .
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10-,11+,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRXSINWFIIFAE-VLGSDMRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Galactopyranosylgalactose | |
CAS RN |
5077-31-6 | |
| Record name | 6-O-Galactopyranosylgalactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005077316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



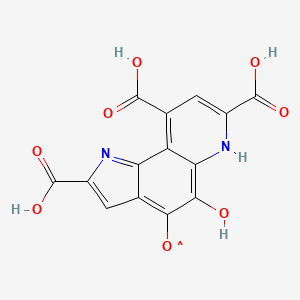
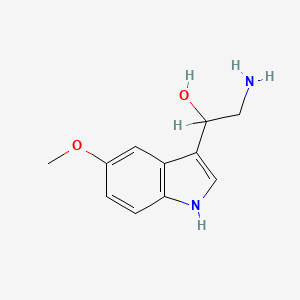
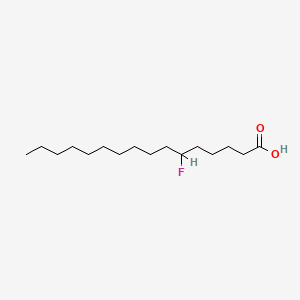
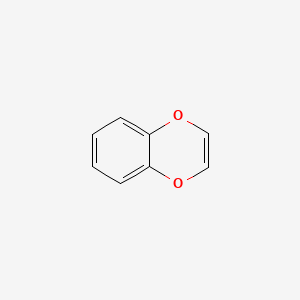
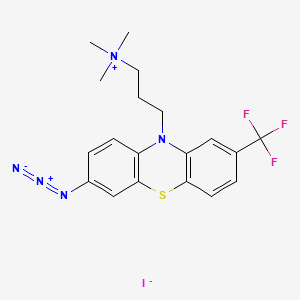
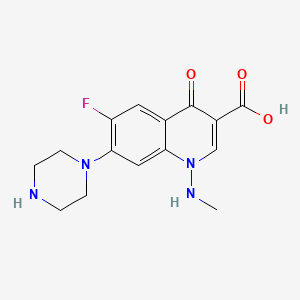
![4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1211065.png)
![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)
![5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1211070.png)
